2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Overview

Description

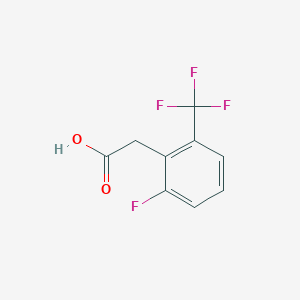

2-Fluoro-6-(trifluoromethyl)phenylacetic acid (CAS No. 179946-32-8) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol. Key physicochemical properties include:

It is primarily used as a laboratory chemical and intermediate in organic synthesis, manufactured by suppliers such as Capot Chemical Co., Ltd. (China). The compound’s structure features a phenylacetic acid backbone with fluorine and trifluoromethyl groups at the 2- and 6-positions, respectively, which influence its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flolan involves several steps, starting from the precursor arachidonic acid. The key steps include:

Cyclization: Arachidonic acid undergoes cyclization to form prostaglandin G2 (PGG2) and subsequently prostaglandin H2 (PGH2).

Reduction and Isomerization: PGH2 is then reduced and isomerized to form prostacyclin (PGI2).

Purification: The final product, epoprostenol, is purified through various chromatographic techniques to ensure high purity and efficacy.

Industrial Production Methods

Industrial production of Flolan involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes:

Fermentation: Using genetically modified microorganisms to produce arachidonic acid.

Chemical Synthesis: Large-scale chemical synthesis of prostacyclin from arachidonic acid.

Chemical Reactions Analysis

Types of Reactions

Flolan undergoes several types of chemical reactions, including:

Oxidation: Flolan can be oxidized to form 6-keto-prostaglandin F1α, a less active metabolite.

Reduction: Reduction reactions can convert Flolan into various prostaglandin derivatives.

Substitution: Substitution reactions can modify the functional groups on the Flolan molecule, potentially altering its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Catalysts: Various metal catalysts, such as palladium on carbon, are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

6-keto-prostaglandin F1α: Formed through oxidation.

Prostaglandin Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H6F4O2

- Molecular Weight : Approximately 222.14 g/mol

- Physical Form : White crystalline solid

- Boiling Point : 86-89 °C

- Melting Point : 78-81 °C

The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic properties of this compound, enhancing its reactivity and stability in various chemical reactions.

Chemistry

2-Fluoro-6-(trifluoromethyl)phenylacetic acid serves as a versatile building block in organic synthesis. Its applications include:

- Reagent in Cross-Coupling Reactions : It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This reaction involves the coupling of the acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of new carbon-carbon bonds.

- Functional Group Transformations : The compound can undergo various transformations typical of carboxylic acids, including oxidation to form carboxylic acids or reduction to yield alcohols.

Biology

Research into the biological activities of this compound is ongoing, with potential applications including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes, making it a candidate for drug discovery and development .

- Cellular Processes : Investigations are being conducted into its effects on cellular functions, which could reveal insights into its pharmacological potential.

Medicine

The unique structure of this compound positions it as a promising candidate for medicinal chemistry:

- Drug Development : Its fluorinated nature may enhance metabolic stability and lipophilicity, characteristics desirable in drug candidates. Research is focused on exploring its therapeutic effects and potential as an anti-inflammatory agent or enzyme inhibitor .

Industry

In industrial applications, this compound is utilized for:

- Synthesis of Specialty Chemicals : It plays a role in producing advanced materials with specific properties due to its unique electronic characteristics .

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Chemistry | Suzuki-Miyaura cross-coupling | Forms carbon-carbon bonds |

| Biology | Enzyme inhibition | Potential drug candidate |

| Medicine | Anti-inflammatory research | Enhances metabolic stability |

| Industry | Specialty chemicals production | Unique electronic properties |

Mechanism of Action

Flolan exerts its effects through the following mechanisms:

Vasodilation: Flolan binds to prostacyclin receptors on vascular smooth muscle cells, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent vasodilation.

Inhibition of Platelet Aggregation: Flolan inhibits platelet aggregation by increasing cAMP levels in platelets, preventing the formation of blood clots.

Anti-inflammatory Effects: Flolan reduces the production of pro-inflammatory cytokines and increases anti-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-fluoro-6-(trifluoromethyl)phenylacetic acid with analogous fluorinated phenylacetic acid derivatives.

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid

- CAS No.: 914635-43-1

- Molecular Formula : C₁₀H₇ClF₄O₂

- Molecular Weight : 270.61 g/mol

- Stable under normal conditions but reacts with strong bases/oxidizers. Used in scientific research and development (SynQuest Laboratories, USA).

- Structural Differences : Addition of a chlorine atom at position 4 and a methyl group at position 3 increases molecular weight and steric hindrance compared to the parent compound.

2-Fluoro-6-(trifluoromethyl)benzoic Acid

- CAS No.: 32890-94-1

- Molecular Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- Key Properties :

- Functional Group Impact : The carboxylic acid group directly attached to the aromatic ring alters solubility and reactivity.

4-Bromo-3-(trifluoromethyl)phenylacetic Acid

- CAS No.: 914637-17-5

- Molecular Formula : C₉H₆BrF₃O₂

- Molecular Weight : 283.04 g/mol

- Key Properties: Bromine substitution enhances electrophilic aromatic substitution reactivity. Solubility: Slightly soluble in chloroform and methanol.

- Comparative Analysis : Bromine’s larger atomic radius compared to fluorine may reduce metabolic stability in biological systems.

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic Acid

Biological Activity

2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl ring substituted with a trifluoromethyl group and a fluoro group. This unique configuration enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, particularly in cellular signaling pathways and vascular biology. Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing cellular processes such as inflammation and metabolism.

Inhibition of Enzymatic Activity

One significant aspect of its biological activity involves the inhibition of certain enzymes. For instance, studies have shown that fluorinated compounds can affect the function of cyclooxygenases (COX), which are critical in the inflammatory response. The binding affinity and inhibition kinetics of this compound with COX enzymes warrant further investigation to elucidate its potential as an anti-inflammatory agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of various fluorinated compounds on COX activity, highlighting that this compound inhibited COX-1 and COX-2 with varying potency. The results indicated that this compound could serve as a lead for developing new anti-inflammatory drugs targeting these enzymes.

Case Study 2: Vascular Biology

Another research effort focused on the role of this compound in vascular biology. It was found to influence endothelial cell function, potentially affecting angiogenesis and vascular permeability. These findings suggest that it may have therapeutic implications for cardiovascular diseases.

Q & A

Q. Basic: What synthetic routes are commonly employed for 2-fluoro-6-(trifluoromethyl)phenylacetic acid, and what are their efficiency metrics?

Methodological Answer:

The synthesis typically involves coupling fluorinated aromatic precursors with acetic acid derivatives. A plausible route includes:

Friedel-Crafts acylation of a fluorinated benzene derivative (e.g., 2-fluoro-6-trifluoromethylbenzene) with chloroacetyl chloride, followed by hydrolysis to yield the acetic acid moiety.

Nucleophilic aromatic substitution using a pre-functionalized trifluoromethylphenylacetic acid intermediate, where fluorine is introduced via fluorinating agents like Selectfluor® .

Efficiency is measured by yield (typically 40–70% for multi-step syntheses) and purity (>95% via HPLC, as seen in analogous phenylacetic acid syntheses ).

Q. Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase, comparing retention times to certified standards .

- Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular weight (expected [M]+• at m/z 222.08) and fragmentation patterns, as demonstrated for structurally similar benzoic acid derivatives .

- NMR : <sup>19</sup>F NMR to resolve fluorinated substituents (δ -60 to -70 ppm for CF3, δ -110 ppm for aromatic F) and <sup>1</sup>H NMR for acetic acid protons (δ 3.6–3.8 ppm, AB quartet) .

Q. Advanced: What mechanistic insights explain the reactivity of the trifluoromethyl group in electrophilic substitution reactions involving this compound?

Methodological Answer:

The CF3 group is strongly electron-withdrawing, directing electrophiles to the meta position relative to itself. Computational studies (e.g., DFT) reveal:

- Reduced electron density at the aromatic ring due to CF3’s inductive effect, lowering activation energy for nucleophilic attacks.

- Steric hindrance from the bulky CF3 group may limit regioselectivity in crowded systems, as observed in fluorinated phenylacetic acid derivatives .

Experimental validation involves kinetic isotope effect (KIE) studies or substituent-directed lithiation .

Q. Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, with mass loss attributed to decarboxylation (CO2 release) .

- Hydrolytic Degradation : Under acidic/basic conditions, hydrolysis of the acetic acid moiety generates 2-fluoro-6-(trifluoromethyl)phenol, identifiable via GC-MS .

- Photostability : UV irradiation (254 nm) may cleave C-F bonds, producing trifluoroacetic acid (TFA) as a byproduct, detectable via ion chromatography .

Q. Advanced: What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>80%) from water/soil .

- Detection Limits : LC-MS/MS achieves limits of quantification (LOQ) <1 ng/L but requires derivatization (e.g., pentafluorobenzyl ester) to enhance ionization .

- Interference Mitigation : Co-eluting perfluorinated compounds (e.g., PFOS) necessitate high-resolution mass spectrometry (HRMS) for accurate identification .

Q. Basic: What are the key spectroscopic signatures for distinguishing this compound from its structural analogs?

Methodological Answer:

- IR Spectroscopy : Strong C=O stretch at 1700–1750 cm<sup>-1</sup> (acetic acid) and C-F stretches at 1100–1250 cm<sup>-1</sup> .

- <sup>13</sup>C NMR : Distinct signals at δ 170–175 ppm (carboxylic acid), δ 120–125 ppm (CF3), and δ 160–165 ppm (C-F) .

- X-ray Crystallography : Unit cell parameters (e.g., monoclinic symmetry) and dihedral angles between substituents differentiate it from analogs like 3-fluorophenylacetic acid .

Q. Advanced: How can computational modeling predict the compound’s environmental persistence and toxicity?

Methodological Answer:

- Persistence : Quantitative Structure-Activity Relationship (QSAR) models estimate a half-life >60 days in water, driven by the stability of C-F bonds .

- Toxicity : Molecular docking simulations suggest low binding affinity to human cyclooxygenase (COX) enzymes, reducing acute toxicity risks .

- Bioaccumulation : Log P values (~2.5) calculated via COSMO-RS indicate moderate lipophilicity, warranting bioaccumulation assays in aquatic organisms .

Q. Basic: What are the optimal reaction conditions for introducing functional groups (e.g., amines) to this compound?

Methodological Answer:

- Amidation : Use EDC/HOBt coupling agents in DMF at 25°C, achieving >80% yield with primary amines.

- Esterification : Catalyze with H2SO4 in ethanol under reflux (12 h), monitored via TLC (Rf = 0.5 in hexane/EtOAc) .

- Halogenation : Electrophilic fluorination with NFSI in acetonitrile at 0°C retains the CF3 group’s integrity .

Properties

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXIGDPHHXXMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372162 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-32-8 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.